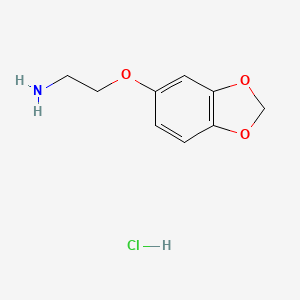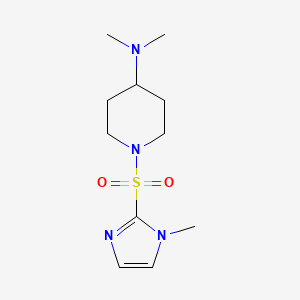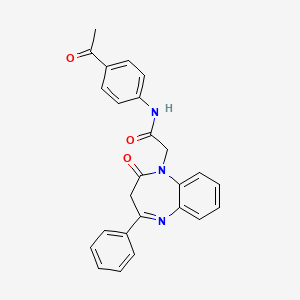![molecular formula C15H22BrNO3S B2814607 [(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine CAS No. 1206148-82-4](/img/structure/B2814607.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine, commonly known as BESC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BESC is a cycloheptylamine-based compound that contains a sulfonyl and bromo moiety, making it a versatile compound for chemical modifications and derivatizations.
Mécanisme D'action
The mechanism of action of BESC is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. BESC has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by BESC leads to the reduction of intraocular pressure, which makes it a potential drug candidate for the treatment of glaucoma.
Biochemical and Physiological Effects:
BESC has been shown to exhibit various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase by BESC leads to the reduction of intraocular pressure, which makes it a potential drug candidate for the treatment of glaucoma. BESC has also been shown to exhibit potent anti-inflammatory and anti-cancer activity, which makes it a potential drug candidate for the treatment of various inflammatory and cancerous diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BESC has several advantages and limitations for lab experiments. One of the advantages of BESC is its potent inhibitory activity against various enzymes and proteins, which makes it a valuable chemical probe for studying the structure-activity relationship of various enzymes and proteins. However, one of the limitations of BESC is its relatively low solubility in water, which makes it challenging to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the research and development of BESC. One of the future directions is to explore the potential applications of BESC in the treatment of various diseases such as cancer, diabetes, and inflammation. Another future direction is to investigate the structure-activity relationship of BESC and its derivatives to develop more potent and selective inhibitors of various enzymes and proteins. Additionally, the development of new synthetic methods for the preparation of BESC and its derivatives could lead to the discovery of new chemical entities with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BESC involves the reaction of 4-bromo-3-ethoxyphenol with cycloheptylamine in the presence of sulfuric acid, which leads to the formation of the desired compound. The synthesis method of BESC is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BESC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, BESC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, BESC has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential drug candidate for the treatment of glaucoma and other related diseases. In biochemistry, BESC has been used as a chemical probe to study the structure-activity relationship of various enzymes and proteins.
Propriétés
IUPAC Name |
4-bromo-N-cycloheptyl-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNEWXRESLSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)



![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)
![6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2814533.png)


![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide](/img/structure/B2814539.png)
![prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2814542.png)

![[4-(2-Methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2814546.png)